4-(Isoquinolin-7-yloxy)benzaldehyde
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Overview
Description
4-(Isoquinolin-7-yloxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an isoquinoline ring via an ether linkage. This compound is part of a broader class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-7-yloxy)benzaldehyde typically involves the reaction of isoquinoline derivatives with benzaldehyde derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization, can yield isoquinoline derivatives . Another method involves the use of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Isoquinolin-7-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under acidic or basic conditions.
Major Products
Oxidation: 4-(Isoquinolin-7-yloxy)benzoic acid.
Reduction: 4-(Isoquinolin-7-yloxy)benzyl alcohol.
Substitution: Various substituted isoquinoline derivatives depending on the substituents used.
Scientific Research Applications
4-(Isoquinolin-7-yloxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Isoquinolin-7-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Quinoline: Known for its wide range of biological activities, including antimalarial and antibacterial properties.
4-Bromo-isoquinoline: A brominated derivative of isoquinoline, used in organic synthesis.
Uniqueness
4-(Isoquinolin-7-yloxy)benzaldehyde is unique due to its specific structure, which combines the properties of both isoquinoline and benzaldehyde moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
57422-10-3 |
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Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-isoquinolin-7-yloxybenzaldehyde |
InChI |
InChI=1S/C16H11NO2/c18-11-12-1-4-15(5-2-12)19-16-6-3-13-7-8-17-10-14(13)9-16/h1-11H |
InChI Key |
ZHBCGECNXWJJLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)OC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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